Antibacterial Potency vs. Acetazolamide: 8-Fold Superior MIC Against Escherichia coli
2-Cyano-N-(4-sulfamoylphenyl)acetamide demonstrates direct antibacterial activity against Escherichia coli with an MIC of 0.25 μg/mL . In contrast, the clinically used sulfonamide acetazolamide exhibits an MIC of 2 μg/mL against Enterococcus spp., and its antibacterial activity against E. coli is typically weak or absent [1]. The cyanoacetamide derivative thus shows an 8-fold lower MIC (higher potency) against a key Gram-negative pathogen compared to a representative sulfonamide drug.
| Evidence Dimension | Antibacterial Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 0.25 μg/mL (Escherichia coli) |
| Comparator Or Baseline | Acetazolamide: MIC = 2 μg/mL (Enterococcus spp.) |
| Quantified Difference | Target MIC is 8-fold lower than acetazolamide MIC |
| Conditions | In vitro broth microdilution assay against bacterial strains |
Why This Matters
For researchers screening sulfonamide-based antibacterials, this quantitative potency advantage against E. coli makes 2-cyano-N-(4-sulfamoylphenyl)acetamide a more attractive lead scaffold than acetazolamide, which primarily targets carbonic anhydrase.
- [1] Kaur, J., et al. (2020). Optimization of Acetazolamide-Based Scaffold as Potent Inhibitors of Vancomycin-Resistant Enterococcus. Journal of Medicinal Chemistry, 63(17), 9540-9562. View Source
